SHBS
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Overview
Description
SHBS is a chemical compound with the molecular formula C22H37NaO3S and a molecular weight of 404.6 g/mol. It is commonly used in research and industrial applications due to its unique properties. This compound is known for its surfactant properties, making it useful in various formulations and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium p-8-hexadecylbenzenesulfonate typically involves the sulfonation of p-8-hexadecylbenzene followed by neutralization with sodium hydroxide. The reaction conditions often include the use of a sulfonating agent such as sulfur trioxide or chlorosulfonic acid, and the process is carried out under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of sodium p-8-hexadecylbenzenesulfonate is scaled up using continuous flow reactors to maintain consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. This includes precise control of reactant feed rates, temperature, and pressure to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
SHBS undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinic acid or thiol group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfinic acids or thiols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
SHBS is widely used in scientific research due to its surfactant properties. Some of its applications include:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis buffers and other biological assays to disrupt cell membranes and release cellular contents.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.
Mechanism of Action
The mechanism of action of sodium p-8-hexadecylbenzenesulfonate primarily involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing it to interact with hydrophobic and hydrophilic molecules. This property is crucial in its ability to form micelles, which can encapsulate hydrophobic substances and enhance their solubility in water.
Comparison with Similar Compounds
Similar Compounds
Sodium dodecylbenzenesulfonate: Another surfactant with a shorter alkyl chain.
Sodium lauryl sulfate: A widely used surfactant with a similar structure but different functional groups.
Sodium stearate: A surfactant with a longer alkyl chain and different functional groups.
Uniqueness
SHBS is unique due to its specific alkyl chain length and aromatic sulfonate group, which provide distinct surfactant properties. Its ability to form stable micelles and enhance the solubility of hydrophobic compounds makes it particularly valuable in various applications .
Properties
CAS No. |
67267-95-2 |
---|---|
Molecular Formula |
C22H37NaO3S |
Molecular Weight |
404.6 g/mol |
IUPAC Name |
sodium;4-hexadecan-8-ylbenzenesulfonate |
InChI |
InChI=1S/C22H38O3S.Na/c1-3-5-7-9-11-13-15-20(14-12-10-8-6-4-2)21-16-18-22(19-17-21)26(23,24)25;/h16-20H,3-15H2,1-2H3,(H,23,24,25);/q;+1/p-1 |
InChI Key |
HMUWJRKMCCROKD-UHFFFAOYSA-M |
SMILES |
CCCCCCCCC(CCCCCCC)C1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CCCCCCCCC(CCCCCCC)C1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] |
Key on ui other cas no. |
67267-95-2 |
Synonyms |
4-(1'-heptylnonyl)benzenesulfonate SHBS |
Origin of Product |
United States |
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